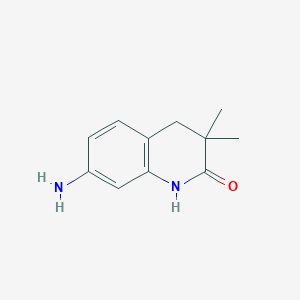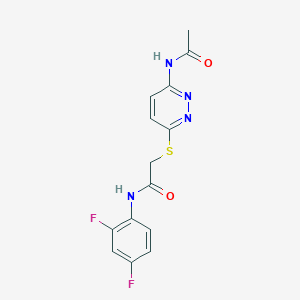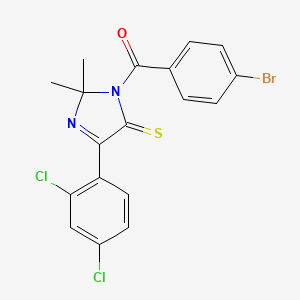
1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a highly specialized organic compound It's known for its distinct molecular structure, consisting of bromine, chlorine, benzoyl, and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions
Typically, the synthesis involves multi-step organic reactions starting from simpler compounds. One potential route includes the reaction of 4-bromobenzoyl chloride with 2,4-dichlorophenylhydrazine, followed by cyclization in the presence of sulfur and dimethylformamide (DMF).
Reaction conditions often involve controlled temperatures (around 50-100°C) and inert atmospheres to avoid unwanted side reactions.
Industrial Production Methods
On an industrial scale, production methods might include continuous flow processes to improve yield and reduce reaction time. These setups often use automated systems to precisely control the reaction environment.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction might lead to the cleavage of the bromine or chlorine substituents, altering the compound's reactivity.
Substitution: : Electrophilic aromatic substitution reactions are plausible, especially at the benzoyl and phenyl rings, leading to various functional derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as lithium aluminum hydride (LiAlH₄), and halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Conditions often involve solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous and inert conditions.
Major Products
科学研究应用
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology
Potential as a bioactive molecule due to its structural similarities to known pharmacophores.
Research into its interactions with proteins and enzymes is ongoing.
Medicine
Investigated for its potential use as an antimicrobial or anticancer agent due to the presence of bioactive moieties like bromine and chlorine.
Industry
Could serve as a precursor for the synthesis of specialty chemicals used in various industries including pharmaceuticals, agrochemicals, and materials science.
作用机制
Mechanism of Effects
The compound's effects are typically mediated through interactions with molecular targets like enzymes, receptors, or DNA.
Potential pathways include the inhibition of specific enzymes or the disruption of cellular processes.
Molecular Targets and Pathways
Targets may include key metabolic enzymes or signaling pathways crucial for cell survival or proliferation.
Detailed mechanistic studies are essential to fully elucidate these pathways.
相似化合物的比较
Similar Compounds
Compounds like 1-(4-chlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione.
1-(4-bromobenzoyl)-4-(2,4-dimethylphenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione.
Uniqueness
This compound's uniqueness lies in its specific substituents that could confer distinctive physical and chemical properties, making it particularly suitable for certain applications compared to its analogs.
This should give you a solid foundation to further explore the world of 1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
属性
IUPAC Name |
(4-bromophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2OS/c1-18(2)22-15(13-8-7-12(20)9-14(13)21)17(25)23(18)16(24)10-3-5-11(19)6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCTZKVUSQPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)

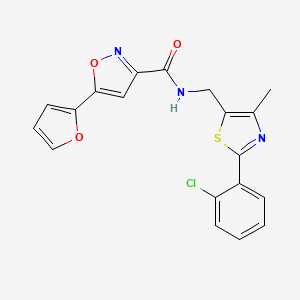
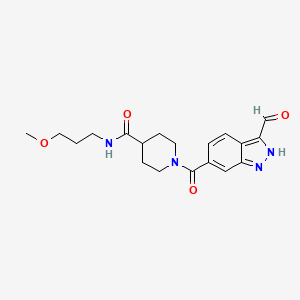
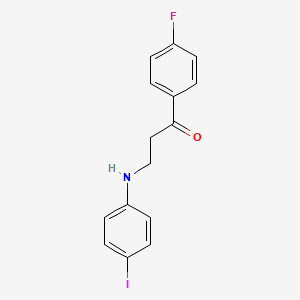
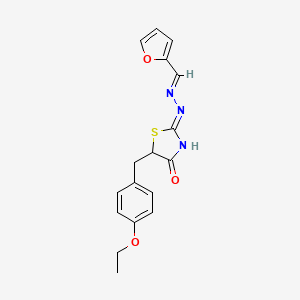
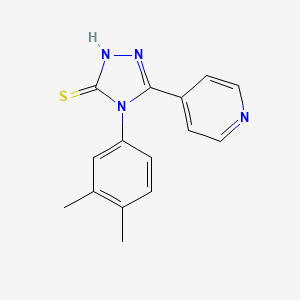
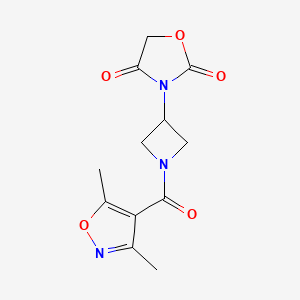
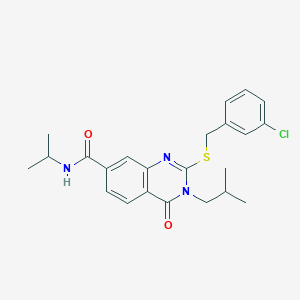
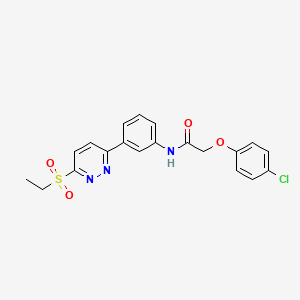
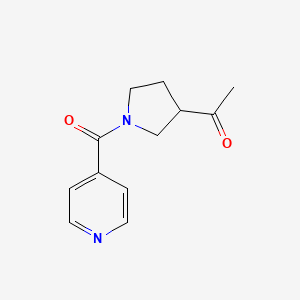
![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)
